molecular formula C14H19N5O3S B2956265 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 2176152-19-3

2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2956265
CAS No.: 2176152-19-3
M. Wt: 337.4
InChI Key: RORSBBOMVAYMSR-UHFFFAOYSA-N
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Description

2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both imidazolidinone and thiazole moieties. These structural elements are known for their significant biological and chemical properties, making the compound a subject of interest in various scientific fields.

Scientific Research Applications

2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents include thionyl chloride, acetic anhydride, and various amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures. The use of catalysts and optimized reaction pathways can further improve the overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazolidinone moiety may inhibit enzyme activity by binding to the active site, while the thiazole ring can interact with cellular receptors to modulate biological pathways. These interactions lead to various pharmacological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone Derivatives: Compounds like 1,3-diazole and its derivatives.

    Thiazole Derivatives: Compounds such as thiamine and its analogs.

Uniqueness

2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-17-12(21)9-19(14(17)22)10-2-5-18(6-3-10)8-11(20)16-13-15-4-7-23-13/h4,7,10H,2-3,5-6,8-9H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORSBBOMVAYMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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